molecular formula C20H17F2NO4S2 B2451014 Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1105208-83-0

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2451014
CAS No.: 1105208-83-0
M. Wt: 437.48
InChI Key: NEUQPBMIRVAXIK-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a difluorophenyl group, a sulfonamide linkage, and a carboxylate ester group, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene compound in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine group of the difluorophenyl derivative with a sulfonyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: Thiophene derivatives are explored for their electronic properties and potential use in organic electronics and photovoltaics.

    Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces. The overall effect is modulation of biological pathways, which can result in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate: Similar structure but lacks the sulfonamide group.

    N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiophene ring.

    4-(4-methylphenyl)-2-thiophenecarboxylic acid: Lacks the difluorophenyl and sulfonamide groups.

Uniqueness

Ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the difluorophenyl group enhances its binding affinity and stability, while the sulfonamide group provides additional sites for hydrogen bonding and interaction with biological targets. The thiophene ring contributes to its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-[(2,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-17-9-8-14(21)10-16(17)22/h4-11,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUQPBMIRVAXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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